molecular formula C17H30Cl2N2O4 B5338588 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

Cat. No.: B5338588
M. Wt: 397.3 g/mol
InChI Key: KADJDUQCNGOLGU-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a trimethoxyphenyl group, and a propan-1-amine backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine typically involves a multi-step process. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with morpholine and a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting intermediate is then subjected to further reactions to introduce the propan-1-amine group, followed by conversion to the dihydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated amines.

Scientific Research Applications

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • 4-(2-Morpholin-4-ylethyl)-1,3,5-triazine derivatives
  • Indole derivatives with morpholine groups

Uniqueness

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine stands out due to its unique combination of a morpholine ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its solubility in water as a dihydrochloride salt further enhances its applicability in various research fields .

Properties

IUPAC Name

3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJDUQCNGOLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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